Boc-2-Abz-OH

概要

説明

科学的研究の応用

Boc-2-Abz-OH is widely used in scientific research, particularly in the fields of:

Chemistry: It is a key intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Used in the study of enzyme mechanisms and protein interactions.

Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

Target of Action

Boc-2-Abz-OH is a synthetic compound used in peptide synthesis . Its primary target is the amino group of peptides, where it acts as a protecting group .

Mode of Action

The compound works by attaching to the amino group of peptides through a process known as Boc protection . This process involves the formation of a carbamate linkage between the Boc group of this compound and the amino group of the peptide . This protects the amino group from unwanted reactions during peptide synthesis .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is peptide synthesis . During this process, this compound plays a crucial role in protecting the amino groups of peptides, ensuring that peptide bonds form at the correct locations .

Pharmacokinetics

Its stability, reactivity, and solubility are critical for its role in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting amino groups during synthesis, this compound helps prevent unwanted side reactions, ensuring the production of the desired peptide .

Action Environment

The action of this compound is influenced by various environmental factors, including temperature, pH, and the presence of other reagents . For instance, this compound is typically used in peptide synthesis under controlled laboratory conditions, where these factors can be carefully regulated to optimize its performance .

生化学分析

Biochemical Properties

Boc-2-Abz-OH plays a significant role in biochemical reactions, particularly in peptide synthesis . It reacts with amines to give N-tert-butoxycarbonyl or Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its reaction with amines to form Boc derivatives . This process involves the formation of carbamate derivatives, which do not behave as amines, thereby allowing for certain subsequent transformations .

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 153-156°C .

準備方法

Synthetic Routes and Reaction Conditions

Boc-2-Abz-OH can be synthesized by reacting benzoic acid with an N-tert-butoxycarbonylamino compound, such as N-tert-butoxycarbonylcarbamate . The reaction typically involves the use of organic solvents and may require specific temperature and pH conditions to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and high purity of the final product .

化学反応の分析

Types of Reactions

Boc-2-Abz-OH primarily undergoes reactions typical of carboxylic acids and protected amines. These include:

Substitution Reactions: The Boc group can be substituted under acidic conditions to yield the free amine.

Oxidation and Reduction: While less common, the aromatic ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Basic Conditions: Bases like sodium hydroxide can be used to deprotonate the carboxylic acid group.

Major Products Formed

類似化合物との比較

Similar Compounds

Boc-3-Abz-OH: Another Boc-protected amino benzoic acid with similar properties but different positional isomerism.

Fmoc-2-Abz-OH: Uses a different protecting group (Fmoc) which is removed under basic conditions.

Anthranilic Acid: The parent compound without the Boc protecting group.

Uniqueness

Boc-2-Abz-OH is unique due to its specific protecting group, which offers stability under basic conditions and can be selectively removed under acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

生物活性

Boc-2-Abz-OH, or tert-Butyloxycarbonyl-2-aminobenzoic acid , is a derivative of 2-aminobenzoic acid (ABZ) that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article explores its biological activity, synthesis, applications, and relevant research findings.

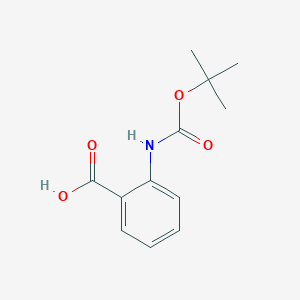

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₂H₁₅NO₄

- Molecular Weight : 251.25 g/mol

- Melting Point : 153-156 °C (decomposes)

The compound is synthesized through standard solid-phase peptide synthesis methods, often utilizing Fmoc chemistry for the incorporation of amino acids into peptides. The Boc group serves as a protective moiety that enhances the stability of the amino group during synthesis and can be removed selectively to yield free amine functionalities for further reactions .

Enzymatic Applications

This compound has been utilized as a substrate in various enzymatic assays. Notably, it has been incorporated into peptidomimetic fluorescent probes that are specific for proteolytic enzymes such as trypsin. In one study, the compound displayed sigmoidal cleavage kinetics with a Michaelis constant () of 3.22 μM and a turnover number () of 245 s when tested against the human proteasome 20S . This suggests that this compound can serve as an effective tool for studying proteolytic activity in biological samples.

Antioxidant Properties

Research has indicated that derivatives of 2-aminobenzoic acid, including this compound, exhibit antioxidant properties. In vitro studies demonstrated that these compounds can scavenge free radicals effectively, which may contribute to their potential therapeutic applications in oxidative stress-related diseases . Specifically, dendrimers functionalized with p-aminobenzoic acid (PABA) showed enhanced radical scavenging abilities compared to their unmodified counterparts.

Cytotoxicity Studies

In cellular assays, this compound derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies involving PABA-functionalized dendrimers indicated that at concentrations above 20 μM, these compounds could significantly reduce the viability of melanoma cells while maintaining lower toxicity towards normal fibroblast cells . This selective cytotoxicity highlights the potential of this compound derivatives in cancer therapeutics.

Case Studies and Research Findings

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGHHEDJDSLEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399169 | |

| Record name | Boc-2-Abz-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68790-38-5 | |

| Record name | Boc-2-Abz-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。